Myxothiazol

描述

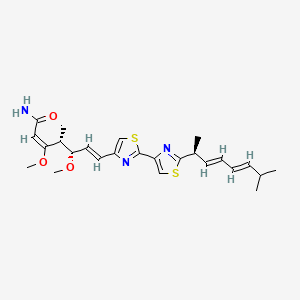

strobilurin analogue; methoxyacrylamide derivative; antifungal antibiotic from Myxococcus fulvus; structure given in first source

属性

IUPAC Name |

(2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(2S,3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13+/t17-,18+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTFQMCPGMTBMD-FYHMSGCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C/C=C/C(C)C)C1=NC(=CS1)C2=NC(=CS2)/C=C/[C@@H]([C@@H](C)/C(=C\C(=O)N)/OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868411 | |

| Record name | Myxothiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76706-55-3 | |

| Record name | Myxothiazol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76706-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myxothiazol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076706553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myxothiazol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04741 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Myxothiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYXOTHIAZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VY98BQ7NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Myxothiazol from Myxococcus fulvus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxothiazol, a potent antifungal antibiotic, was first discovered and isolated from the myxobacterium Myxococcus fulvus. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for the cultivation of Myxococcus fulvus, and the extraction, and purification of this compound. Quantitative data on production yields and biological activity are summarized in structured tables. Furthermore, this guide illustrates the experimental workflow and the compound's mechanism of action through detailed diagrams, offering a comprehensive resource for researchers in natural product discovery and drug development.

Introduction

This compound is a secondary metabolite produced by the gliding bacterium Myxococcus fulvus, first reported as a new antifungal antibiotic produced by strain Mx f16.[1][2] It exhibits strong inhibitory activity against a wide range of filamentous fungi and yeasts, with minimum inhibitory concentrations (MICs) in the range of 0.01 to 3 µg/ml.[3][4] The compound's primary mechanism of action is the inhibition of the mitochondrial respiratory chain at the cytochrome bc1 complex (Complex III), making it a valuable tool in mitochondrial research and a lead compound for the development of novel antifungal agents.[4] this compound binds to the Qo site of cytochrome b, blocking the transfer of electrons from ubiquinol and thereby disrupting cellular respiration.[4] This guide presents the technical details of its discovery and isolation.

Experimental Protocols

Cultivation of Myxococcus fulvus for this compound Production

The production of this compound is achieved through the fermentation of Myxococcus fulvus strain Mx f16.

2.1.1. Culture Medium

A suitable medium for the growth of vegetative swarms of M. fulvus and production of this compound is Casitone-Yeast Extract Agar.[5] While specific media compositions for optimal this compound production can vary, a common approach involves a nutrient-rich medium to support robust bacterial growth.

2.1.2. Fermentation Conditions

-

Inoculation: A pre-culture of M. fulvus is used to inoculate the production medium.

-

Temperature: The fermentation is typically carried out at 30°C.

-

Aeration and Agitation: Adequate aeration and agitation are crucial for optimal growth and secondary metabolite production.

-

Fermentation Time: The production of this compound typically reaches its maximum after 28 to 32 hours of fermentation.[6]

Extraction and Purification of this compound

The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth of M. fulvus.

2.2.1. Adsorption of this compound from Culture Broth

-

Following fermentation, an adsorbent resin, such as Amberlite XAD-16, is added to the culture broth.[7]

-

The mixture is stirred to allow for the adsorption of this compound onto the resin.

-

The resin is then collected by filtration or centrifugation.

2.2.2. Elution and Initial Purification

-

The this compound-loaded resin is washed with water to remove polar impurities.

-

The active compound is eluted from the resin using an organic solvent, such as acetone or methanol.[7]

-

The organic solvent is evaporated under reduced pressure to yield a crude extract.

2.2.3. Chromatographic Purification

A multi-step chromatographic approach is employed for the purification of this compound.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to separate molecules based on size.[7]

-

High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using reversed-phase HPLC. A C18 column is commonly used with a mobile phase gradient of acetonitrile and water.[8][9] The elution is monitored by UV detection at appropriate wavelengths (e.g., 214 nm and 280 nm).[8]

Data Presentation

Production Yield of this compound

The fermentation of Myxococcus fulvus can yield significant quantities of this compound.

| Parameter | Value | Reference |

| Fermentation Yield | ~20 mg/L | [6] |

Antifungal Activity of this compound

This compound exhibits potent activity against a variety of fungal pathogens.

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Trichophyton mentagrophytes | 0.02 | [10] |

| Pythium debaryanum | 0.02 | [10] |

| Picularia oryzae | 0.8 | [10] |

| Mucor hiemalis | 2 | [1][2] |

| Various Yeasts and Fungi | 0.01 - 3 | [3][4] |

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

This compound's Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Caption: this compound inhibits electron transport at the Qo site.

Conclusion

The discovery of this compound from Myxococcus fulvus represents a significant contribution to the field of natural product antibiotics. Its potent and specific antifungal activity, coupled with a well-defined mechanism of action, makes it an important molecule for both agricultural and medicinal applications. The detailed protocols and data presented in this guide provide a valuable resource for researchers aiming to further investigate this compound, explore its therapeutic potential, or utilize it as a tool to study mitochondrial respiration. The unique biosynthetic pathway of this compound also presents exciting opportunities for synthetic biology and the generation of novel analogs with improved properties.

References

- 1. This compound, an antibiotic from Myxococcus fulvus (myxobacterales). I. Cultivation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. This compound, a new antibiotic interfering with respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioaustralis.com [bioaustralis.com]

Myxothiazol: A Technical Guide to a Potent Natural Antifungal Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxothiazol, a natural product isolated from the myxobacterium Myxococcus fulvus, is a potent antifungal agent with a highly specific mechanism of action.[1][2] It functions as a powerful inhibitor of the mitochondrial respiratory chain, specifically targeting the cytochrome bc1 complex (Complex III).[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, antifungal spectrum, biosynthesis, and relevant experimental protocols. Quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and application in research and drug development.

Introduction

This compound is a β-methoxyacrylate antibiotic that has garnered significant interest due to its efficacy against a wide range of yeasts and filamentous fungi.[1][5][6] Its primary mode of action is the disruption of cellular respiration, a fundamental process for energy production in aerobic organisms.[6] Unlike many antifungal agents, this compound exhibits a cytostatic (growth-inhibiting) rather than a cytotoxic effect.[6][7] It belongs to the same class of inhibitors as strobilurins and oudemansins, which share the E-β-methoxyacrylate structural element crucial for their biological activity. This document serves as a technical resource, consolidating key data and methodologies for professionals working with this compound.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the mitochondrial electron transport chain at Complex III (also known as ubiquinol-cytochrome c reductase).[3][4]

-

Binding Site: It binds competitively to the ubiquinol oxidation (Qo) site on cytochrome b, one of the key subunits of the Complex III.[2][3]

-

Inhibition of Electron Transfer: This binding event physically blocks the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to the Rieske iron-sulfur protein (ISP).[2][8]

-

Disruption of the Q-Cycle: By preventing the oxidation of ubiquinol at the Qo site, this compound effectively halts the proton-motive Q-cycle. This cycle is essential for pumping protons across the inner mitochondrial membrane, which generates the electrochemical gradient required for ATP synthesis.[8]

-

Consequences: The immediate consequence is a near-complete blockage of oxygen consumption and a halt in mitochondrial ATP production, leading to the cessation of cell growth.[6][9]

The diagram below illustrates the inhibitory action of this compound on the mitochondrial electron transport chain.

Antifungal Spectrum

This compound demonstrates potent activity against a broad spectrum of pathogenic and non-pathogenic yeasts and filamentous fungi. It is generally inactive against bacteria.[6] The inhibitory effect is cytostatic, and for some fungi, the growth inhibition can be neutralized by glucose, suggesting a reliance on fermentative pathways can bypass the respiratory block.[6][9]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | 0.01 - 3.0 | [6][7] |

| Saccharomyces cerevisiae | 0.01 - 3.0 | [6][7] |

| Mucor hiemalis | 0.01 - 3.0 (2.0 for complete inhibition) | [1][6][10] |

| Various Yeasts | 0.01 - 3.0 | [3][6] |

| Various Filamentous Fungi | 0.01 - 3.0 | [1][3] |

| Mycobacterium sp. GBF 3 | 6.3 | [5] |

Physicochemical Properties & Production

This compound is a secondary metabolite produced during the fermentation of Myxococcus fulvus strain Mx f16.[1][10]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₃₃N₃O₃S₂ | [1][11] |

| Molecular Weight | 487.68 g/mol | [3][11] |

| CAS Number | 76706-55-3 | [11] |

| Appearance | (Not specified in results) | |

| Solubility | Soluble in DMSO, methanol, acetone, ethyl acetate, ethanol, chloroform, and dichloromethane. | [12] |

| Storage | Store sealed at –20 °C under argon, protected from light. | [12] |

Biosynthesis

The biosynthesis of this compound is accomplished via a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway. The thiazole rings characteristic of its structure are formed by the incorporation of cysteine into the growing polyketide backbone.[12]

References

- 1. This compound, an antibiotic from Myxococcus fulvus (myxobacterales). I. Cultivation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A mouse model of mitochondrial complex III dysfunction induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a new antibiotic interfering with respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a new antibiotic interfering with respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. This compound | C25H33N3O3S2 | CID 10972974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Studying Mitochondrial Respiration Using Myxothiazol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxothiazol is a potent and specific inhibitor of mitochondrial respiratory chain Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase.[1][2] Originating from the myxobacterium Myxococcus fulvus, this antifungal antibiotic has become an invaluable tool in mitochondrial research.[3] Its precise mechanism of action allows for the targeted study of the Q-cycle, electron transport, and the overall function of mitochondrial respiration.

This compound exerts its inhibitory effect by binding to the Qo (quinone oxidation) site on cytochrome b, a key subunit of Complex III.[4] This binding action physically obstructs the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (ISP), a critical step in the Q-cycle.[1] Consequently, the electron flow through Complex III to cytochrome c is halted, leading to the inhibition of mitochondrial respiration and a subsequent decrease in ATP synthesis. Unlike some other Complex III inhibitors, this compound does not promote the production of reactive oxygen species (ROS) in the same manner as inhibitors that act at the Qi site, making it a useful tool for dissecting the specific roles of different sites within Complex III in ROS generation.[4]

These application notes provide detailed protocols for utilizing this compound to investigate mitochondrial function, including the measurement of oxygen consumption, mitochondrial membrane potential, and ATP production.

Data Presentation

Table 1: Inhibitory Concentrations of this compound

| Parameter | System | Substrate(s) | Value | Reference(s) |

| IC50 | Beef heart mitochondria (Oxygen consumption) | NADH | 0.58 mol/mol cytochrome b | [5] |

| IC50 | Submitochondrial particles (NADH oxidation) | NADH | 0.45 mol/mol cytochrome b | [5] |

| EC50 | A549 cells (Cell viability) | Not specified | Not specified in abstract | [3] |

| EC50 | HL60 cells (Cell viability) | Not specified | 38.51 µM | [3] |

| EC50 | K562 cells (Cell viability) | Not specified | 60.85 µM | [3] |

| EC50 | HCT116 cells (Cell viability) | Not specified | 37.83 µM | [3] |

| In vivo dose | C57Bl/J6 mice (i.p. injection) | Not applicable | 0.56 mg/kg | [6] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

Caption: Mechanism of this compound inhibition at Complex III.

General Experimental Workflow

Caption: General workflow for studying mitochondrial function with this compound.

Experimental Protocols

Measurement of Mitochondrial Oxygen Consumption

This protocol describes the use of a Clark-type electrode or a fluorescence-based oxygen sensor to measure the effect of this compound on mitochondrial respiration.

Materials:

-

Isolated mitochondria or permeabilized cells

-

Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 0.3% (w/v) BSA, pH 7.2)

-

Respiratory substrates (e.g., 10 mM pyruvate and 5 mM malate for Complex I-linked respiration; 10 mM succinate for Complex II-linked respiration)

-

ADP

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Clark-type oxygen electrode or fluorescence plate reader with oxygen-sensitive probes

-

Rotenone (Complex I inhibitor, for use with succinate)

Procedure:

-

Preparation:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add 0.5-1.0 mg/mL of isolated mitochondria or an appropriate number of permeabilized cells to the respiration chamber containing pre-warmed respiration buffer.

-

-

Baseline Respiration (State 2):

-

Add the respiratory substrates (e.g., pyruvate and malate).

-

Record the basal rate of oxygen consumption.

-

-

State 3 Respiration:

-

Add a known amount of ADP (e.g., 150 µM) to stimulate ATP synthesis and measure the maximal coupled respiration rate.

-

-

Inhibition with this compound:

-

After observing a stable State 3 respiration, add this compound to the chamber at a final concentration typically ranging from 0.1 to 1.0 µM.

-

Observe the inhibition of oxygen consumption. The rate should decrease significantly.

-

-

Controls:

-

For Complex II-driven respiration, add rotenone (e.g., 1 µM) before the addition of succinate to inhibit Complex I.

-

A vehicle control (DMSO) should be run in parallel to account for any effects of the solvent.

-

Data Analysis:

-

Calculate the oxygen consumption rate (OCR) in nmol O2/min/mg protein.

-

Compare the OCR before and after the addition of this compound to determine the percentage of inhibition.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in mitochondria in a membrane potential-dependent manner.

Materials:

-

Intact cells

-

Cell culture medium

-

TMRE stock solution (e.g., 1 mM in DMSO)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

FCCP (a protonophore used as a positive control for depolarization)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.

-

-

Treatment with this compound:

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 1-4 hours).

-

Include a vehicle control (DMSO) and a positive control (FCCP, e.g., 10 µM for 15-30 minutes before measurement).

-

-

Staining with TMRE:

-

Add TMRE to the cell culture medium to a final concentration of 25-100 nM.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Measurement:

-

Wash the cells with pre-warmed PBS or imaging buffer.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader (e.g., excitation ~549 nm, emission ~575 nm).

-

Data Analysis:

-

Quantify the fluorescence intensity for each treatment condition.

-

A decrease in TMRE fluorescence indicates mitochondrial membrane depolarization.

-

Normalize the fluorescence intensity of this compound-treated cells to the vehicle control.

Determination of ATP Production

This protocol measures the effect of this compound on cellular ATP levels using a luciferase-based assay.

Materials:

-

Intact cells

-

Cell culture medium

-

This compound stock solution (e.g., 1 mM in DMSO)

-

ATP assay kit (luciferase-based)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with different concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 1-4 hours).

-

Include a vehicle control (DMSO).

-

-

Cell Lysis and ATP Measurement:

-

Following treatment, lyse the cells according to the ATP assay kit manufacturer's instructions.

-

Add the luciferase-containing reagent to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Calculate the ATP concentration in each sample based on the standard curve.

-

Normalize the ATP levels of this compound-treated cells to the vehicle control to determine the percentage of reduction in ATP production.

References

- 1. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial dysfunction resulting from loss of cytochrome c impairs cellular oxygen sensing and hypoxic HIF-α activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]

- 6. A mouse model of mitochondrial complex III dysfunction induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Myxothiazol Treatment in Cell Culture: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Myxothiazol, a potent mitochondrial inhibitor, in cell culture experiments. This document details the mechanism of action, provides quantitative data on its cytotoxic effects, and offers step-by-step protocols for key cellular assays.

Introduction to this compound

This compound is an antifungal antibiotic produced by the myxobacterium Myxococcus fulvus.[1] In cell biology research, it is widely used as a specific inhibitor of the mitochondrial electron transport chain.

Mechanism of Action

This compound potently and specifically inhibits Complex III (cytochrome bc1 complex or coenzyme Q - cytochrome c reductase) of the mitochondrial respiratory chain.[1][2][3] It binds to the ubiquinol oxidation (Qo) site on cytochrome b, which is a key component of Complex III.[2][3][4] This binding action competitively inhibits the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein.[1][4] The blockage of the electron flow disrupts the proton motive Q cycle, leading to the inhibition of mitochondrial respiration and a subsequent decrease in ATP synthesis.[4] This disruption of mitochondrial function can lead to a cascade of cellular events, including the generation of reactive oxygen species (ROS), cell cycle arrest, and ultimately, apoptosis.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effects of this compound vary among different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes reported IC50 values for this compound in various human cancer cell lines after 72 hours of treatment, as determined by the Sulforhodamine B (SRB) assay.

| Cell Line | Cancer Type | IC50 (ng/mL) |

| A549 | Lung Carcinoma | 0.01[2] |

| HCT-15 | Colon Adenocarcinoma | 0.03[2] |

| SK-MEL-2 | Malignant Melanoma | 9.7[2] |

| SK-OV-3 | Ovarian Adenocarcinoma | 0.01[2] |

| XF498 | CNS Tumor | 0.03[2] |

Note: IC50 values can vary depending on the cell line, assay method, and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium

Protocol:

-

Stock Solution Preparation (e.g., 10 mM):

-

This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 487.6 g/mol , dissolve 4.876 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage, protected from light.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).

-

It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples.

-

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a series of this compound working solutions at different concentrations (e.g., ranging from nanomolar to micromolar concentrations).

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound working solutions

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.

-

Treat the cells with various concentrations of this compound (e.g., in the nanomolar to low micromolar range) or vehicle control for a predetermined time (e.g., 12, 24, or 48 hours). The optimal treatment time to observe apoptosis can vary between cell lines.

-

-

Cell Harvesting and Staining:

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge at a low speed.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Annexin V-FITC negative, PI negative cells are viable.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution in response to this compound treatment. This compound has been shown to cause a reversible block in the late G1/S phase of the cell cycle in Jurkat cells at a concentration of 0.5 µg/mL.[5]

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound working solutions

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentration of this compound (e.g., 0.5 µg/mL for Jurkat cells) or vehicle control for a specific duration (e.g., 24 hours).

-

-

Cell Fixation:

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Store the fixed cells at -20°C for at least 2 hours or overnight.

-

-

Cell Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential following this compound treatment.

Materials:

-

Cells of interest

-

96-well black, clear-bottom cell culture plates

-

This compound working solutions

-

JC-1 dye solution

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well black, clear-bottom plate.

-

Treat the cells with different concentrations of this compound or vehicle control for a chosen duration (e.g., 6, 12, or 24 hours). A positive control for mitochondrial depolarization, such as CCCP, should be included.

-

-

JC-1 Staining:

-

Prepare the JC-1 staining solution according to the manufacturer's instructions.

-

Remove the treatment medium and add the JC-1 staining solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes in the dark.

-

-

Fluorescence Measurement:

-

After incubation, remove the staining solution and wash the cells with assay buffer.

-

Measure the fluorescence intensity using a microplate reader or visualize using a fluorescence microscope.

-

In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (excitation ~585 nm, emission ~590 nm).

-

In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence (excitation ~514 nm, emission ~529 nm).

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

-

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use in cell culture.

Caption: Mechanism of this compound action on the mitochondrial electron transport chain.

Caption: General experimental workflow for this compound treatment in cell culture.

Caption: Intrinsic apoptosis signaling pathway induced by this compound.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. mdpi.com [mdpi.com]

- 3. Mitochondrial electron-transport-chain inhibitors of complexes I and II induce autophagic cell death mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Electron transport chain complex proteins inhibitors and how do they work? [synapse.patsnap.com]

- 5. Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Application of Myxothiazol in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxothiazol is a potent and specific inhibitor of the mitochondrial respiratory chain, targeting the ubiquinol oxidation (Qo) site of Complex III (cytochrome bc1 complex).[1][2][3] This inhibition blocks the electron transfer from ubiquinol to cytochrome b, thereby disrupting the proton gradient across the inner mitochondrial membrane and halting ATP synthesis.[1] Due to its specific mechanism of action, this compound serves as a valuable tool in studying mitochondrial function and dysfunction in various experimental settings. In vivo, its application in mouse models allows for the investigation of the systemic and tissue-specific effects of acute mitochondrial respiratory chain inhibition.

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of this compound in mouse models, primarily focusing on its established application in inducing a reversible model of mitochondrial Complex III dysfunction.

Data Presentation

The following tables summarize the key quantitative data for the in vivo application of this compound in mouse models based on available literature.

| Parameter | Value | Mouse Strain | Reference |

| Route of Administration | Intraperitoneal (i.p.) | C57Bl/J6 | [1] |

| Dosage | 0.56 mg/kg | C57Bl/J6 | [1] |

| Dosing Frequency | Every 24 hours | C57Bl/J6 | [1] |

| Treatment Duration | Up to 4 days | C57Bl/J6 | [1] |

Table 1: Dosing Regimen for this compound in a Mouse Model of Mitochondrial Complex III Dysfunction

| Parameter | Time Point | Observation in Liver Tissue | Mouse Strain | Reference |

| Complex III Activity | 2 hours post-injection | Reversible decrease to 50% of control | C57Bl/J6 | [1] |

| Histology | 74 hours | Minor histological changes | C57Bl/J6 | [1] |

| Gene Expression | 74 hours | No significant changes in hepatotoxicity or inflammation markers | C57Bl/J6 | [1] |

Table 2: Observed Effects of this compound Administration in Mouse Liver

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo application in mouse models.

References

Troubleshooting & Optimization

Technical Support Center: Myxothiazol Off-Target Effects in Cellular Assays

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Myxothiazol in cellular assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during experiments using this compound.

Q1: this compound is supposed to inhibit ROS production at Complex III, but I'm observing a significant increase in cellular ROS. Why is this happening?

A1: This is a documented off-target effect. While this compound blocks the Qo site of mitochondrial Complex III, which is a primary site of ROS generation, it can paradoxically lead to an increase in ROS from other mitochondrial sources.

-

Troubleshooting Steps:

-

Confirm Mitochondrial Origin: Use a mitochondrial-specific ROS indicator (e.g., MitoSOX) and co-localize the signal with a mitochondrial marker like MitoTracker Red to confirm the ROS is generated within the mitochondria.

-

Investigate Complex I: The increased ROS may originate from Complex I. Co-incubation with a Complex I inhibitor like rotenone can help dissect this. However, some studies show that rotenone does not abolish this compound-induced ROS, suggesting other sources.

-

Consider Other Flavoenzymes: Diphenyliodonium, an inhibitor of flavin-containing enzymes, has been shown to reduce this compound-induced ROS, pointing to the involvement of other mitochondrial flavoenzymes beyond the main respiratory complexes.

-

Use Antioxidants: To confirm that downstream effects are ROS-dependent, treat cells with an antioxidant like N-acetylcysteine (NAC) alongside this compound and observe if the phenotype is rescued.

-

Q2: I'm observing unexpected levels of apoptosis or cytotoxicity in my cell line, even at low concentrations of this compound. Is this an off-target effect?

A2: Yes, this compound can induce apoptosis, often as a consequence of mitochondrial dysfunction and subsequent ROS production. However, its cytotoxic effects can vary significantly between cell types, particularly between cancerous and non-cancerous cells.

-

Troubleshooting Steps:

-

Cell Line Specificity: Be aware that cancer cell lines may be more susceptible to this compound-induced apoptosis than non-cancerous cell lines. It is crucial to determine the IC50 value for each specific cell line being used.

-

Measure Apoptosis Markers: Confirm apoptosis using established methods like Annexin V/PI staining, caspase-3 activation assays, or checking for cytochrome c release.

-

Compare with Other Inhibitors: Run parallel experiments with other mitochondrial inhibitors like Antimycin A or Rotenone to benchmark the apoptotic response.

-

Control for Mitochondrial Stress Response: The cellular response can be influenced by pathways like the mitochondrial unfolded protein response (UPRMT). In some contexts, inhibiting this pathway can turn a non-toxic effect of this compound into a toxic one.

-

Q3: My cell viability results from an MTT assay are inconsistent with other cytotoxicity assays (e.g., Trypan Blue). What could be the cause?

A3: The MTT assay measures metabolic activity by monitoring the reduction of a tetrazolium salt, which is highly dependent on mitochondrial function. Since this compound directly targets mitochondrial respiration, it can interfere with the assay readout, leading to an underestimation of cell viability that is not reflective of actual cell death.

-

Troubleshooting Steps:

-

Use an Orthogonal Assay: Always validate MTT results with a non-metabolic viability assay, such as Trypan Blue exclusion (which measures membrane integrity) or a DNA-binding dye-based assay.

-

Account for Exposure Time: The discrepancy between assays can depend on the duration of inhibitor treatment. Short-term exposure might primarily show metabolic inhibition (affecting MTT), while longer exposure is needed to induce actual cell death (detectable by Trypan Blue).

-

Consider Cell Line Metabolism: The metabolic state of your cells (e.g., reliance on glycolysis vs. oxidative phosphorylation) can influence the impact of this compound on MTT reduction. For example, growth inhibition in some cell lines can be neutralized by glucose.

-

Q4: I am using a fluorescence-based assay and getting inconsistent or high background signals in the presence of this compound. Is the compound interfering with my assay?

A4: It is possible. Like many small molecules, this compound has the potential to interfere with fluorescence-based assays. This can happen through autofluorescence (the compound itself fluoresces) or quenching (the compound absorbs light emitted by the fluorophore). Thiazole-containing compounds can be optically active.

-

Troubleshooting Steps:

-

Run a Compound-Only Control: Measure the fluorescence of this compound in your assay buffer at the same excitation/emission wavelengths used for your probe, but without any cells or other reagents. This will reveal if the compound is autofluorescent.

-

Check for Quenching: Spike a known concentration of your fluorophore into a solution with and without this compound. A decrease in signal in the presence of the compound indicates quenching.

-

Shift Wavelengths: If interference is detected, consider using a fluorophore that excites and emits at a different, longer wavelength (red-shifted), as interference is often less pronounced in the red part of the spectrum.

-

Use a Different Assay Format: If possible, switch to a non-fluorescent detection method, such as a luminescence or absorbance-based assay, to validate your findings.

-

Q5: I've noticed a slowdown in cell proliferation and an accumulation of cells in a specific phase of the cell cycle. Is this a known effect of this compound?

A5: Yes, this compound has been shown to cause a reversible cell cycle block, specifically in the late G1/S phase, in human T-cell lines at concentrations around 0.5 µg/ml. This is likely linked to the cell's dependence on mitochondrial respiration for proliferation.

-

Troubleshooting Steps:

-

Perform Cell Cycle Analysis: Use flow cytometry with a DNA stain (like Propidium Iodide) to quantify the percentage of cells in each phase (G0/G1, S, G2/M) after this compound treatment.

-

Check for Reversibility: To confirm the effect is cytostatic rather than cytotoxic at the tested concentration, wash out the compound and monitor if cells re-enter the cell cycle.

-

Assess Energy Status: Correlate the cell cycle arrest with cellular ATP levels to determine if the block is a direct consequence of energy depletion from mitochondrial inhibition.

-

Quantitative Data Summary

Table 1: Effects of this compound on Cell Viability and Mitochondrial Respiration

| Parameter | Cell Line | Compound | Concentration | Observed Effect | Reference |

| Cytotoxicity (IC50) | Huh7 (Liver Cancer) | This compound | High | High cytotoxicity | |

| BJ (Fibroblasts) | This compound | 50 µM | Minimal apoptosis induced | ||

| Apoptosis | BJ (Fibroblasts) | Rotenone | 50 µM | 40-50% apoptosis induced | |

| Oxygen Consumption | Huh7 & BJ | This compound | 3 µM | Significant reduction in OCR | |

| Oxygen Consumption | C. elegans | This compound | 1 µM | Significant reduction in OCR | |

| Complex III Activity | Mouse Liver | This compound | 0.56 mg/kg (i.p.) | 50% decrease at 2h post-injection |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol indirectly measures cell viability through metabolic activity.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours).

-

MTT Addition: After incubation, remove the growth medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance (OD) at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Grow cells to ~70% confluency in a 6-well plate and treat with the desired concentration of this compound or vehicle for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., BD Pharmingen kit).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Cellular ROS Detection

This protocol uses a fluorescent probe to measure intracellular ROS levels.

-

Cell Treatment: Plate cells and treat with this compound as required for your experiment.

-

Probe Loading: Add a ROS-sensitive fluorescent probe (e.g., Dihydroethidium - DHE, or DCFH-DA) to the cell culture medium at the recommended concentration.

-

Incubation: Incubate the cells with the probe for the time specified by the manufacturer (typically 15-30 minutes) at 37°C, protected from light.

-

Washing: Gently wash the cells with pre-warmed PBS to remove excess probe.

-

Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer at the appropriate excitation/emission wavelengths.

-

Analysis: Quantify the change in fluorescence intensity in this compound-treated cells compared to vehicle-treated controls.

Visualizations

This compound's Primary and Off-Target Effects

Caption: this compound's mechanism and key off-target ROS induction.

Troubleshooting Workflow: Unexpected Cytotoxicity

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

Signaling Pathway: this compound-Induced Apoptosis

Caption: Pathway of this compound-induced intrinsic apoptosis.

Technical Support Center: Minimizing Myxothiazol Cytotoxicity in Primary Cell Cultures

Welcome to the technical support center for researchers utilizing Myxothiazol in primary cell cultures. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this compound-induced cytotoxicity and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent inhibitor of the mitochondrial respiratory chain. It specifically targets Complex III (cytochrome bc1 complex) by binding to the Qo site of cytochrome b.[1][2][3] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby inhibiting mitochondrial respiration.[1][3]

Q2: Why is this compound cytotoxic to primary cells?

The primary mechanism of this compound-induced cytotoxicity stems from its inhibition of mitochondrial Complex III. This disruption of the electron transport chain leads to an increase in the production of reactive oxygen species (ROS), particularly superoxide, from complexes I and II.[4][5] The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death pathways.[4][6]

Q3: What are the common signs of this compound cytotoxicity in primary cell cultures?

Common indicators of cytotoxicity include a decrease in cell viability and proliferation, observable changes in cell morphology (e.g., rounding, detachment), and an increase in markers of apoptosis, such as caspase activation.[7][8]

Q4: How can I reduce the cytotoxic effects of this compound in my experiments?

Several strategies can be employed to minimize this compound's toxicity:

-

Dose Optimization: Carefully titrate this compound to the lowest effective concentration for your specific primary cell type and experimental endpoint.

-

Co-treatment with Antioxidants: The use of antioxidants can help neutralize the excess ROS produced upon mitochondrial inhibition. N-acetylcysteine (NAC) and Vitamin E (α-tocopherol) are commonly used antioxidants for this purpose.[9][10]

-

Culture Conditions: Ensure optimal and consistent cell culture conditions, as primary cells are particularly sensitive to environmental stressors.[11] Variations in media composition, pH, and cell density can influence susceptibility to cytotoxicity.

Q5: Should I serum-starve my primary cells before this compound treatment?

Serum starvation is often used to synchronize cell cycles; however, it can also induce stress and apoptosis in some primary cell types, potentially confounding the results of a cytotoxicity assay.[7][12][13] It is crucial to determine the tolerance of your specific primary cells to serum starvation before incorporating it into your protocol.

Troubleshooting Guides

Problem 1: High levels of cell death even at low this compound concentrations.

| Possible Cause | Suggested Solution |

| High sensitivity of the primary cell type. | Primary cells, such as neurons and cardiomyocytes, can be exceptionally sensitive to mitochondrial inhibition.[6][14] It is crucial to perform a thorough dose-response analysis to determine the optimal, non-lethal concentration range. |

| Suboptimal cell culture conditions. | Ensure that media, supplements, and culture environment are optimized for your specific primary cell type.[11] Factors like pH shifts or nutrient depletion can exacerbate cytotoxicity.[11] |

| Pre-existing cellular stress. | Primary cells may be under stress from the isolation procedure or suboptimal handling.[15][16] Allow cells to fully recover and reach a healthy state before initiating experiments. |

Problem 2: Inconsistent results between experiments.

| Possible Cause | Suggested Solution |

| Variability in primary cell isolates. | Primary cells from different donors or even different isolations from the same donor can exhibit significant variability.[11] Whenever possible, use pooled donor lots or large, single-donor batches for a series of experiments. |

| Inconsistent cell density at the time of treatment. | Cell density can influence the cellular response to drugs.[11] Standardize your seeding density and ensure consistent confluency at the start of each experiment. |

| Passage number of primary cells. | Primary cells have a limited lifespan and their characteristics can change with each passage.[16] Use cells at a consistent and low passage number for all experiments. |

Problem 3: Antioxidant co-treatment is not reducing cytotoxicity.

| Possible Cause | Suggested Solution |

| Inadequate antioxidant concentration or timing. | The concentration and timing of antioxidant addition are critical. The antioxidant should be present at a sufficient concentration to counteract the ROS burst from this compound. Optimize the concentration and consider pre-incubating the cells with the antioxidant before adding this compound. |

| Antioxidant is not effectively reaching the mitochondria. | Consider using mitochondria-targeted antioxidants to enhance efficacy at the site of ROS production. |

| Cell death is occurring through a non-ROS-mediated pathway. | While ROS is a primary driver, other downstream effects of mitochondrial inhibition could contribute to cell death. Investigate other markers of apoptosis and cellular stress. |

Quantitative Data Summary

| Primary Cell Type | Reported this compound IC50 Range | Notes |

| Primary Human Umbilical Vein Endothelial Cells (HUVEC) | 0.01 ng/mL - 10 ng/mL | High sensitivity to mitochondrial inhibitors.[3][5][12] |

| Primary Rat Hepatocytes | 0.1 µM - 10 µM | Metabolically active and susceptible to mitochondrial toxins.[6][17] |

| Primary Mouse Cortical Neurons | 1 nM - 100 nM | Highly dependent on mitochondrial function and vulnerable to oxidative stress.[18][19] |

| Primary Neonatal Rat Cardiomyocytes | 10 nM - 500 nM | High energy demand makes them sensitive to respiratory chain inhibitors.[14][20][21][22][23] |

Key Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the cytotoxic effect of this compound on a primary cell line.

-

Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.

-

This compound Dilution Series: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range might be from 1 nM to 100 µM, but this should be adjusted based on the expected sensitivity of your cells.

-

Treatment: Remove the medium from the cells and replace it with the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dilution.

-

Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software package.

Protocol 2: Mitigating this compound Cytotoxicity with N-acetylcysteine (NAC)

This protocol provides a framework for assessing the protective effects of NAC.

-

Cell Seeding: Plate primary cells as described in Protocol 1.

-

NAC Pre-treatment (Optional but Recommended): Remove the medium and add fresh medium containing the desired concentration of NAC (e.g., 1-10 mM). Incubate for 1-2 hours.

-

Co-treatment: Prepare this compound dilutions in medium that also contains the same concentration of NAC used for pre-treatment. Remove the NAC-containing medium and add the this compound/NAC co-treatment medium.

-

Controls: Include wells with:

-

Vehicle control

-

This compound only (at various concentrations)

-

NAC only

-

-

Incubation and Assay: Incubate for the desired period and assess cell viability using an MTT assay or another suitable method.

-

Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine the protective effect.

Visualizations

Caption: Mechanism of this compound-induced cytotoxicity.

Caption: Troubleshooting workflow for high cytotoxicity.

Caption: this compound-induced apoptotic signaling pathway.

References

- 1. Proton translocation by cytochrome oxidase in (antimycin + this compound)-treated rat liver mitochondria using ferrocyanide or hexammineruthenium as electron donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cytotoxicity of vitamin E is both vitamer- and cell-specific and involves a selectable trait - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ixcellsbiotech.com [ixcellsbiotech.com]

- 4. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 5. Human Umbilical Vein Endothelial Cells [lifelinecelltech.com]

- 6. Use of Primary Rat Hepatocytes for Prediction of Drug-Induced Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on Leydig cell steroidogenesis: inhibition of luteinizing hormone-mediated testosterone synthesis but stimulation of basal steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase-3 is activated and rapidly released from human umbilical vein endothelial cells in response to lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kns.org [kns.org]

- 10. Frontiers | Differential Mechanisms of Action and Efficacy of Vitamin E Components in Antioxidant Cytoprotection of Human Retinal Pigment Epithelium [frontiersin.org]

- 11. promegaconnections.com [promegaconnections.com]

- 12. promocell.com [promocell.com]

- 13. A nonapoptotic endothelial barrier-protective role for caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. p53 and the hypoxia-induced apoptosis of cultured neonatal rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Navigating challenges: optimising methods for primary cell culture isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Frontiers | In vitro Liver Zonation of Primary Rat Hepatocytes [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. The preparation of primary cortical neuron cultures and a practical application using immunofluorescent cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [PDF] Neonatal rat cardiomyocytes--a model for the study of morphological, biochemical and electrophysiological characteristics of the heart. | Semantic Scholar [semanticscholar.org]

- 21. worthington-biochem.com [worthington-biochem.com]

- 22. ingeneron.com [ingeneron.com]

- 23. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - US [thermofisher.com]

Validation & Comparative

Validating the Inhibitory Effect of Myxothiazol on Electron Transport: A Comparative Guide

For researchers, scientists, and drug development professionals investigating mitochondrial function, Myxothiazol serves as a potent and specific inhibitor of the electron transport chain. This guide provides a comprehensive comparison of this compound with other commonly used inhibitors of Complex III (cytochrome bc1 complex), detailing their mechanisms of action, providing experimental data for validation, and outlining detailed protocols for key assays.

Mechanism of Action: A Tale of Two Sites

The primary target of this compound is Complex III of the mitochondrial respiratory chain.[1] This enzyme, also known as ubiquinol-cytochrome c reductase, plays a crucial role in oxidative phosphorylation by transferring electrons from ubiquinol to cytochrome c. Inhibition of this complex disrupts the proton gradient across the inner mitochondrial membrane, leading to a cessation of ATP synthesis and cellular respiration.

This compound exerts its inhibitory effect by binding to the Qo (quinol oxidation) site of Complex III.[1] This binding event physically obstructs the docking of ubiquinol, thereby preventing the transfer of electrons to the Rieske iron-sulfur protein, a key component of the complex.[1]

This mechanism distinguishes this compound from other well-known Complex III inhibitors, providing researchers with tools to probe different aspects of the Q-cycle. A comparison with key alternatives is summarized below.

Table 1: Comparison of this compound and Alternative Complex III Inhibitors

| Inhibitor | Binding Site | Mechanism of Action | Key Distinguishing Feature |

| This compound | Qo site | Competitively inhibits ubiquinol binding, blocking electron transfer to the Rieske iron-sulfur protein.[1] | Binds to the 'b-proximal' region of the cytochrome b Qo site and does not form a hydrogen bond with the Rieske iron-sulfur protein.[1] |

| Antimycin A | Qi site | Blocks the transfer of electrons from the low-potential heme b (bL) to the high-potential heme b (bH), preventing the re-oxidation of ubiquinone at the Qi site. | Acts at a site distinct from this compound, allowing for the study of different steps in the Q-cycle. The combined action of this compound and Antimycin A can completely inhibit electron transfer. |

| Stigmatellin | Qo site | Also binds to the Qo site, inhibiting ubiquinol oxidation. | Binds in a way that overlaps with the this compound binding site but also interacts with the Rieske iron-sulfur protein, fixing its position.[2] |

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following table provides a summary of reported IC50 values for this compound and its alternatives. It is important to note that these values can vary depending on the experimental system (e.g., isolated mitochondria, whole cells) and assay conditions.

Table 2: IC50 Values for Complex III Inhibitors

| Inhibitor | Target | Experimental System | Approximate IC50 |

| This compound | Complex III | Human A549 cells | 0.01 ng/mL |

| This compound | Complex III | Human HCT-15 cells | 0.03 ng/mL |

| Antimycin A | Complex III | Not specified | Micromolar to nanomolar range |

| Stigmatellin | Complex III | Not specified | Nanomolar range |

Visualizing the Inhibition of Electron Transport

To better understand the distinct mechanisms of these inhibitors, the following diagrams illustrate their binding sites within the electron transport chain's Complex III.

Caption: Overview of the mitochondrial electron transport chain.

Caption: Binding sites of this compound, Stigmatellin, and Antimycin A in Complex III.

Experimental Protocols for Validation

Validating the inhibitory effect of this compound and comparing it to other compounds requires robust and reproducible experimental protocols. Below are detailed methodologies for two key assays.

Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer

This protocol outlines the measurement of mitochondrial respiration in cultured cells to assess the inhibitory effects of this compound and its alternatives.

Materials:

-

Seahorse XF Analyzer (e.g., XF96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

Inhibitors: this compound, Antimycin A, Stigmatellin (prepared as concentrated stock solutions in DMSO).

-

Mitochondrial Stress Test components: Oligomycin, FCCP, Rotenone/Antimycin A.

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Assay Preparation:

-

On the day of the assay, remove the growth medium from the cells and wash with pre-warmed assay medium.

-

Add the final volume of pre-warmed assay medium to each well.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

-

-

Inhibitor Loading: Load the desired concentrations of this compound, Antimycin A, or Stigmatellin into the appropriate injection ports of the hydrated sensor cartridge. For a standard mitochondrial stress test, load Oligomycin, FCCP, and Rotenone/Antimycin A into the remaining ports.

-

Seahorse XF Assay:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell culture plate.

-

Run the assay protocol, which will measure basal OCR before injecting the inhibitors and then measure the subsequent changes in OCR.

-

-

Data Analysis: Analyze the OCR data to determine the extent of inhibition caused by each compound. The data can be used to calculate parameters such as basal respiration, ATP production-linked respiration, and maximal respiration.

Caption: Experimental workflow for OCR measurement.

Spectrophotometric Assay of Cytochrome c Reductase Activity

This assay directly measures the enzymatic activity of Complex III by monitoring the reduction of cytochrome c.

Materials:

-

Spectrophotometer capable of measuring absorbance at 550 nm.

-

96-well microplate

-

Isolated mitochondria or cell lysates

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Substrate: Decylubiquinol (a ubiquinone analog)

-

Electron Acceptor: Oxidized Cytochrome c

-

Inhibitors: this compound, Antimycin A, Stigmatellin

-

Detergent (e.g., n-dodecyl-β-D-maltoside) to solubilize membranes

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, oxidized cytochrome c, and detergent.

-

Sample Addition: Add the mitochondrial preparation or cell lysate to each well.

-

Inhibitor Addition: Add the desired concentrations of this compound, Antimycin A, or Stigmatellin to the respective wells. Include a control well with no inhibitor.

-

Reaction Initiation: Initiate the reaction by adding the substrate, decylubiquinol, to all wells.

-

Kinetic Measurement: Immediately begin measuring the increase in absorbance at 550 nm over time using the spectrophotometer in kinetic mode. The increase in absorbance corresponds to the reduction of cytochrome c.

-

Data Analysis: Calculate the rate of cytochrome c reduction for each condition. The activity of Complex III is proportional to this rate. Compare the rates in the presence of inhibitors to the control to determine the percent inhibition.

Conclusion

This compound is a valuable tool for studying mitochondrial respiration due to its specific inhibition of the Qo site of Complex III. By comparing its effects with other inhibitors like Antimycin A and Stigmatellin, researchers can dissect the intricate mechanisms of the electron transport chain. The experimental protocols provided in this guide offer a robust framework for validating the inhibitory effects of these compounds and advancing our understanding of mitochondrial bioenergetics.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Myxothiazol

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Myxothiazol, a potent antifungal antibiotic and mitochondrial electron transport chain inhibitor. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

This compound is classified as acutely toxic if swallowed.[1][2] This necessitates stringent handling protocols and the use of appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

| PPE Category | Specific Requirements | Rationale |

| Eye Protection | ANSI Z-87 approved safety glasses with side shields or safety goggles. A face shield is recommended when there is a significant risk of splashing.[2] | Protects eyes from splashes and aerosols. Standard prescription glasses are not a substitute. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[2] | Prevents dermal absorption, a primary route of exposure. |

| Body Protection | A laboratory coat is mandatory. For tasks with a higher risk of splashes or spills, a chemically resistant gown is recommended.[3] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | For procedures that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N-95 or higher) is required.[4] All work with powdered this compound should be conducted in a certified chemical fume hood. | Prevents inhalation of the compound, which can be toxic. |

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound throughout its lifecycle in the laboratory is crucial.

1. Receiving and Storage:

-

Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

-

The recommended storage temperature is typically -20°C for long-term stability.

-

Keep the container tightly closed and clearly labeled.

2. Handling and Use:

-

All handling of this compound, especially in powdered form, must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

-

Avoid the formation of dust and aerosols.[1]

-

Do not eat, drink, or smoke in areas where this compound is handled.[1]

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

3. Disposal Plan:

-

Dispose of this compound and any contaminated materials (e.g., gloves, pipette tips, empty containers) as hazardous waste in accordance with all local, state, and federal regulations.[1]

-

Do not dispose of this compound down the drain or in the regular trash.

-

Use a licensed professional waste disposal service to manage the disposal of this material.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

| Emergency Situation | Immediate Action |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |